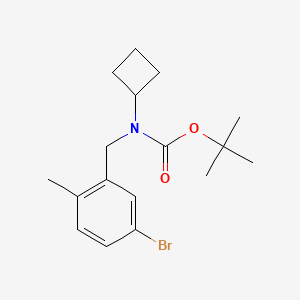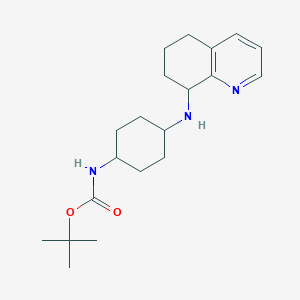![molecular formula C14H18O7 B12072654 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is an organic compound with the molecular formula C14H18O8 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with a triethylene glycol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester typically involves the esterification of 5-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then reacted with triethylene glycol under basic conditions to introduce the triethylene glycol chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups yields ketones or aldehydes.
Reduction: Reduction of the ester groups yields primary alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and dendrimers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of 5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The triethylene glycol chain enhances the solubility and bioavailability of the compound, making it more effective in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-hydroxyisophthalate: This compound lacks the triethylene glycol chain and has different solubility and reactivity properties.
Triethylene glycol dimethyl ether: This compound lacks the aromatic ring and ester groups, making it less reactive in certain chemical reactions.
Isophthalic acid dimethyl ester: This compound lacks the hydroxyl and triethylene glycol groups, resulting in different chemical and physical properties.
Uniqueness
5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester is unique due to the presence of both the triethylene glycol chain and the esterified isophthalic acid. This combination of functional groups imparts unique solubility, reactivity, and bioavailability properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H18O7 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
dimethyl 5-[2-(2-hydroxyethoxy)ethoxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O7/c1-18-13(16)10-7-11(14(17)19-2)9-12(8-10)21-6-5-20-4-3-15/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
AJUQXEOFPAYNCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCCOCCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)






![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
